molecular formula C13H12N4O4 B11428072 7-(4-Hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(4-Hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11428072
M. Wt: 288.26 g/mol
InChI Key: GMASUUHOQKXKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that features a unique triazolopyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both hydroxy and methoxy functional groups on the phenyl ring, along with the triazolopyrimidine structure, suggests that it may exhibit interesting biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and pyrimidine carboxylic acids under acidic or basic conditions.

    Functionalization of the Phenyl Ring:

    Final Assembly: The final step involves coupling the functionalized phenyl ring with the triazolopyrimidine core, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The triazolopyrimidine core can be reduced under hydrogenation conditions to yield a dihydro derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazolopyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties, making it valuable for pharmaceutical research.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 7-(4-Hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is likely to involve interactions with specific molecular targets such as enzymes or receptors. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds or engage in hydrophobic interactions with these targets, while the triazolopyrimidine core may interact with nucleic acids or proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxy and methoxy groups on the phenyl ring of 7-(4-Hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid distinguishes it from similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C13H12N4O4

Molecular Weight

288.26 g/mol

IUPAC Name

7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H12N4O4/c1-21-11-4-7(2-3-10(11)18)9-5-8(12(19)20)16-13-14-6-15-17(9)13/h2-6,9,18H,1H3,(H,19,20)(H,14,15,16)

InChI Key

GMASUUHOQKXKSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C=C(NC3=NC=NN23)C(=O)O)O

Origin of Product

United States

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